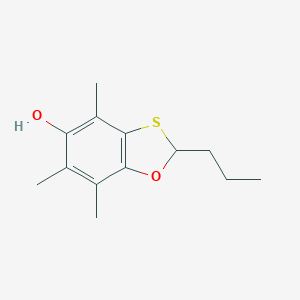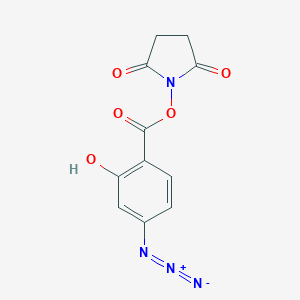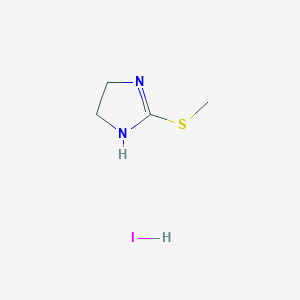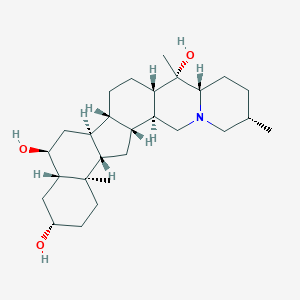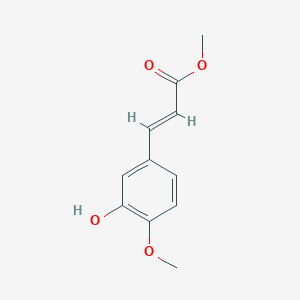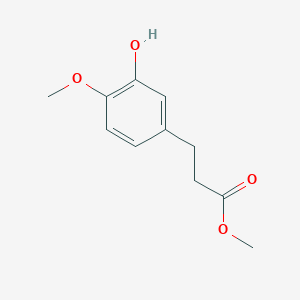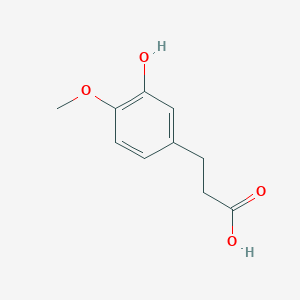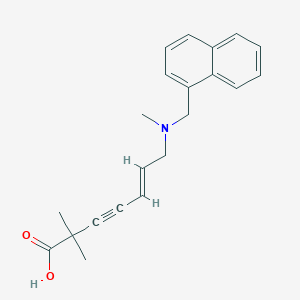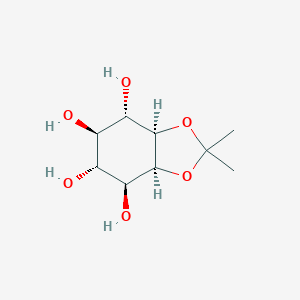
1,2-Isopropylidene-D,L-myo-inositol
Übersicht
Beschreibung
1,2-Isopropylidene-D,L-myo-inositol is a derivative of myo-inositol, a naturally occurring cyclitol. This compound is characterized by the presence of an isopropylidene group protecting the 1 and 2 hydroxyl groups of the inositol ring. It is commonly used in organic synthesis and biochemical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Isopropylidene-D,L-myo-inositol can be synthesized through the reaction of myo-inositol with acetone in the presence of an acid catalyst. The reaction typically involves the following steps:
Protection of Hydroxyl Groups: Myo-inositol is reacted with acetone in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This leads to the formation of the isopropylidene group, protecting the 1 and 2 hydroxyl groups.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Isopropylidene-D,L-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to myo-inositol or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate myo-inositol.
Wissenschaftliche Forschungsanwendungen
1,2-Isopropylidene-D,L-myo-inositol has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis, allowing selective reactions on other parts of the molecule.
Biology: The compound is used in the study of inositol metabolism and signaling pathways.
Medicine: It serves as a precursor for the synthesis of various pharmaceuticals and bioactive molecules.
Industry: It is used in the production of inositol derivatives and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Isopropylidene-D,L-myo-inositol involves its role as a protecting group. By protecting the hydroxyl groups of myo-inositol, it allows for selective reactions on other parts of the molecule. This selective protection is crucial in multi-step organic synthesis, where specific functional groups need to be modified without affecting others.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Isopropylidene-D,L-myo-inositol: Similar in structure but with the isopropylidene group protecting the 1 and 3 hydroxyl groups.
1,4-Isopropylidene-D,L-myo-inositol: The isopropylidene group protects the 1 and 4 hydroxyl groups.
1,23,4-Di-O-isopropylidene-D,L-myo-inositol: Contains two isopropylidene groups protecting four hydroxyl groups.
Uniqueness
1,2-Isopropylidene-D,L-myo-inositol is unique due to its specific protection of the 1 and 2 hydroxyl groups, which allows for selective reactions and modifications. This selective protection is not possible with other isopropylidene derivatives, making it a valuable compound in organic synthesis and biochemical research.
Eigenschaften
IUPAC Name |
(3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICEADCEITZAL-XGDQQJSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(C(C2O1)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2O1)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450489 | |
| Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26276-97-1 | |
| Record name | (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
